molecular formula C11H9ClN2O3 B5170734 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Cat. No. B5170734
M. Wt: 252.65 g/mol
InChI Key: AUEJHWIHUPVGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide, also known as CPB, is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the benzamide family and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide exerts its anti-cancer effects through the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to exhibit anti-inflammatory and neuroprotective effects. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide inhibits the production of pro-inflammatory cytokines and reduces the activation of microglia, which are involved in neuroinflammation. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has also been shown to protect neurons from oxidative stress and promote neuronal survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments is its high potency and selectivity for the proteasome. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to be more potent than other proteasome inhibitors such as bortezomib and carfilzomib. However, one of the limitations of using 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One area of research is in the development of new cancer therapies that incorporate 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Another area of research is in the development of new neuroprotective agents that utilize the anti-inflammatory and neuroprotective effects of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. Additionally, there is potential for the use of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion:
In conclusion, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a compound that has been extensively studied for its potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for the development of new therapies. While there are limitations to its use in lab experiments, 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide remains an important compound for scientific research and has the potential to lead to significant advancements in the field of medicine.

Synthesis Methods

The synthesis of 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2,5-dioxopyrrolidin-1-yl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in high yield and purity.

Scientific Research Applications

3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. 3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-chloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-7(6-8)11(17)13-14-9(15)4-5-10(14)16/h1-3,6H,4-5H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJHWIHUPVGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

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